天冬氨酸镁盐

描述

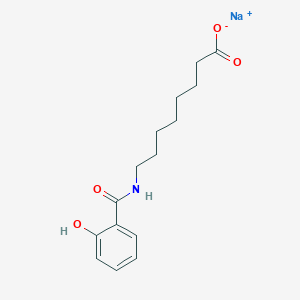

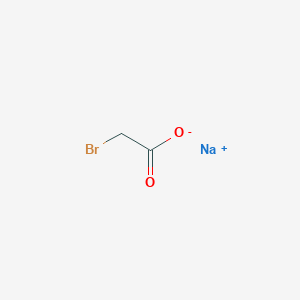

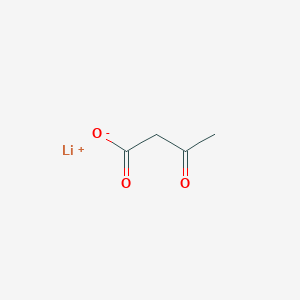

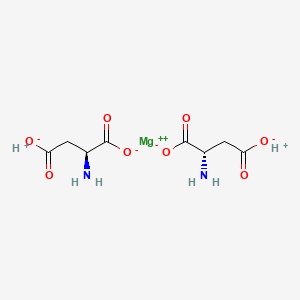

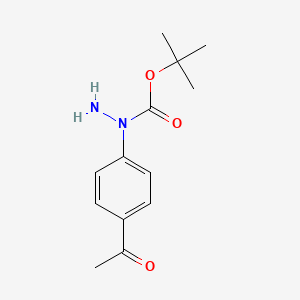

Magnesium aspartate is a magnesium salt of aspartic acid that is commonly used as a mineral supplement . It displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide .

Synthesis Analysis

The synthesis of magnesium aspartate involves the dissolution of aspartic acid and magnesium oxide in equimolar amounts in water with heating on a water bath . Upon cooling, the solution is filtered and the filtrate is evaporated on a water bath until the formation of a dense residue .Molecular Structure Analysis

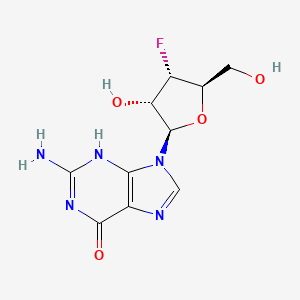

The molecular formula of magnesium aspartate is C8H12N2O8Mg . The molecular weight is 324.53 g/mol .Chemical Reactions Analysis

The composition of obtained magnesium aspartate has been established by determining the content of magnesium ions, aspartic acid anions, and water and by carrying out elemental analyses using chemical and physicochemical techniques .Physical And Chemical Properties Analysis

The physical properties of magnesium aspartate include its appearance as white crystals . The chemical properties include its high oral bioavailability and water solubility .科学研究应用

神经保护作用:已发现 D-天冬氨酸镁可以降低大鼠脑皮层中的铝浓度,表明其在预防脑铝中毒中具有潜在作用,可能用作神经保护剂 (Deloncle 等,2002).

药物质量控制:对补充剂中使用的 L-天冬氨酸镁二水合物的对映体纯度的研究表明,控制 d-天冬氨酸含量对于维持药物产品的质量至关重要 (Wahl & Holzgrabe,2015).

化学合成和稳定性:研究已开发出天冬氨酸镁的合成方法,表明其在药物制剂的开发中具有重要意义,因为它与无机镁盐相比具有更高的生物活性和更低的毒性 (Grigoryan & Kompantseva,2005).

碳酸钙沉淀中的抑制:镁离子与聚天冬氨酸相结合,显着提高了抑制纳米 CaCO3 前体成核和生长的效率,这与水垢形成和生物矿化过程有关 (Wolf 等,2015).

合金中的耐腐蚀性:嵌入到镁合金上的 MgAl 层状双氢氧化物涂层中的天冬氨酸显着提高了耐腐蚀性,表明其在材料科学和工程中的应用 (Chen 等,2020).

生物聚合物研究:镁与聚(L-天冬氨酸)结合的研究有助于理解生物聚合物相互作用,并可能在生化和药物应用中产生影响 (Jacobson,1965).

热分解分析:已经分析了包括天冬氨酸镁在内的有机酸的镁盐的热分解,提供了对它们在药物制剂中的稳定性和潜在应用的见解 (Szynkaruk 等,2010).

对胎儿生理的影响:在体外人胎盘灌注模型中向母体循环中施用天冬氨酸镁的研究表明,没有天冬氨酸转移到胎儿隔室,表明其在某些医学治疗中的安全性 (Malek & Leiser,2009).

作用机制

Target of Action

Magnesium hydroaspartate, also known as Magnesium L-aspartate or Magnesium aspartate or Aspartic acid, magnesium salt, primarily targets enzymes involved in energy metabolism and nucleic acid synthesis . It is the fourth most common cation in the body, and the second most common intracellular cation after potassium . It plays a fundamental role as a co-factor in more than 300 enzymatic reactions .

Mode of Action

Magnesium hydroaspartate interacts with its targets by acting as a co-factor in enzymatic reactions. It is involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release . In many of its actions, it has been likened to a physiological calcium antagonist .

Biochemical Pathways

Magnesium hydroaspartate affects various biochemical pathways. It is essential for the activity of about 300 enzymes, particularly those involved in energy generation . It is also crucial for the modulation of neurotransmission in the central nervous system, mainly through the blocking of the ion channel pore of the NMDA receptor .

Pharmacokinetics

In humans, less than 1% of total body magnesium is found in serum and red blood cells. It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Ninety percent of this intracellular magnesium is bound to organic matrices . Serum magnesium comprises only approximately 0.3% of total body magnesium . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabelled magnesium varying between 41 and 181 days .

Result of Action

The molecular and cellular effects of magnesium hydroaspartate’s action are vast due to its involvement in numerous enzymatic reactions. It plays a critical role in energy metabolism, nucleic acid synthesis, muscle contraction, neuronal activity, and more . It also has a significant impact on the cardiovascular system, where it helps control vasomotor tone and cardiac excitability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of magnesium hydroaspartate. For instance, the carbon footprint of magnesium production can be significantly reduced by enhancing the circularity of this material, leading to energy and water savings, as well as the mitigation of greenhouse gas emissions . The current energy supply of the magnesium production and the low content of magnesium in the modern western diet are challenges that need to be addressed .

属性

IUPAC Name |

magnesium;(2S)-2-aminobutanedioate;hydron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMQCXCANMAVIO-CEOVSRFSSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[H+].[H+].C([C@@H](C(=O)[O-])N)C(=O)[O-].C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12MgN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18962-61-3, 2068-80-6 | |

| Record name | Magnesium aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018962613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesate(2-), bis[L-aspartato(2-)-.kappa.N,.kappa.O1]-, hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM ASPARTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082H981FMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester](/img/structure/B7948705.png)